Ruthenium, trichloro(1,1'-thiobis(ethane))-

Description

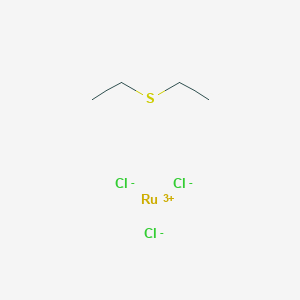

Ruthenium, trichloro(1,1'-thiobis(ethane))- is a coordination complex featuring a ruthenium (Ru) metal center bonded to three chloro ligands (Cl⁻) and a bidentate 1,1'-thiobis(ethane) ligand. The ligand structure consists of two ethane groups linked by a sulfur atom (S), forming a bridging thioether moiety. This compound is part of a broader class of transition metal complexes with sulfur-containing ligands, which are studied for their catalytic, electronic, and redox properties .

Properties

CAS No. |

68630-81-9 |

|---|---|

Molecular Formula |

C4H10Cl3RuS |

Molecular Weight |

297.6 g/mol |

IUPAC Name |

ethylsulfanylethane;ruthenium(3+);trichloride |

InChI |

InChI=1S/C4H10S.3ClH.Ru/c1-3-5-4-2;;;;/h3-4H2,1-2H3;3*1H;/q;;;;+3/p-3 |

InChI Key |

FEEGLEYHWJCISN-UHFFFAOYSA-K |

Canonical SMILES |

CCSCC.[Cl-].[Cl-].[Cl-].[Ru+3] |

Origin of Product |

United States |

Preparation Methods

Ruthenium Trichloride Synthesis (Precursor Preparation)

A key step in preparing ruthenium, trichloro(1,1'-thiobis(ethane)) is obtaining high-purity ruthenium trichloride. A patented method outlines the preparation of ruthenium trichloride from ruthenium oxide and hydrochloric acid with a dissolution promoter such as hydrogen peroxide. The process involves:

- Stirring ruthenium oxide with 6-8 mol/L hydrochloric acid in a reflux setup.

- Addition of hydrogen peroxide (30% by mass) as a dissolution accelerator.

- Heating to reflux temperature (100-110 °C) until the solution changes from deep blue to reddish brown.

- Post-reaction treatment with oxalic acid solution to aid purification.

- Filtration, distillation under reduced pressure, and drying to yield ruthenium trichloride with >99.9% purity and low sodium content (10-20 ppm).

This method achieves yields close to 99.7-99.8% with product drying at 80 °C for 4 hours.

| Parameter | Typical Value | Notes |

|---|---|---|

| Ruthenium oxide purity | 75.95% Ru content | Starting material |

| Hydrochloric acid conc. | 6-8 mol/L | Reaction medium |

| Hydrogen peroxide conc. | 30% by mass | Dissolution promoter |

| Reflux temperature | 100-110 °C | Reaction temperature |

| Reaction time | 1-2 hours | Until color change observed |

| Oxalic acid concentration | 20-30% mass | Purification step |

| Drying temperature | 80 °C | Final product drying |

| Product purity | >99.9% | High purity ruthenium trichloride |

| Sodium ion content | 10-20 ppm | Low impurity level |

| Yield | ~99.7-99.8% | Very high yield |

Coordination of 1,1'-Thiobis(ethane) to Ruthenium Trichloride

While direct literature on the exact preparation of ruthenium, trichloro(1,1'-thiobis(ethane)) is limited, analogous methods for preparing ruthenium complexes with sulfur-containing ligands involve:

- Dissolving ruthenium trichloride in an appropriate solvent (e.g., ethanol, methanol).

- Adding 1,1'-thiobis(ethane) ligand under inert atmosphere to avoid oxidation.

- Stirring and heating moderately (e.g., 50-80 °C) to promote coordination.

- Isolation of the complex by filtration or crystallization.

This approach is consistent with the synthesis of other ruthenium complexes with sulfur ligands, such as the trichloro-bridged binuclear ruthenium complexes with phosphine ligands, where bridging chlorides and bidentate ligands form stable coordination spheres.

Research Results and Characterization Data

The coordination of ruthenium centers by bridging chlorides and bidentate ligands such as 1,1'-thiobis(ethane) results in complexes with characteristic structural features:

- The ruthenium centers are often bridged by three chloride ions.

- The sulfur atoms from the thiobis(ethane) ligand coordinate to ruthenium, completing the coordination sphere.

- The Ru–Ru distance and Ru–Cl–Ru bond angles are consistent with bridging chloride ligands, typically around 3.4 Å for Ru–Ru and 77-78° for Cl–Ru–Cl angles.

- The complexes are diamagnetic, indicating low-spin Ru(II) centers.

Comparative Analysis of Preparation Conditions

Scientific Research Applications

Ruthenium, trichloro(1,1’-thiobis(ethane))- has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Medicine: Explored for its therapeutic properties, particularly in cancer treatment.

Industry: Utilized in the development of advanced materials and as a precursor for other ruthenium-based compounds.

Mechanism of Action

The mechanism of action of Ruthenium, trichloro(1,1’-thiobis(ethane))- involves its interaction with biological molecules. The ruthenium center can coordinate with DNA, proteins, and other cellular components, leading to the disruption of cellular processes. This interaction often results in the generation of reactive oxygen species, which can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Catalytic Potential: The thiobis(ethane) ligand’s moderate electron-donating capacity makes the target compound a candidate for transfer hydrogenation, though less active than phosphine-ligated analogs .

- Toxicity Profile : Unlike sulfur mustard, the ruthenium complex’s metal center likely mitigates uncontrolled alkylation, reducing acute toxicity .

- Stability : Ru-S bonds are more hydrolytically stable than Fe-S bonds, suggesting utility in aqueous-phase catalysis .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing ruthenium trichloro(1,1'-thiobis(ethane)) complexes, and how can purity be validated?

A1. Synthesis typically involves reacting RuCl₃ with 1,1'-thiobis(ethane) derivatives under inert conditions. Key steps include ligand pre-treatment to remove oxidative impurities (e.g., sulfur byproducts) and controlled stoichiometry to avoid over-coordination. Purity validation requires a combination of elemental analysis (C/H/N/S), NMR (¹H/¹³C for ligand integrity), and X-ray crystallography to confirm the coordination geometry . For isotopic variants (e.g., ¹⁴C-labeled ligands), mass spectrometry and radiochemical purity assays are critical .

Q. Q2. How does the electronic structure of the 1,1'-thiobis(ethane) ligand influence the reactivity of ruthenium trichloro complexes?

A2. The sulfur donor in 1,1'-thiobis(ethane) imparts strong σ-donor and weak π-acceptor properties, stabilizing Ru(III) centers. Comparative studies with analogous ligands (e.g., dithioethers or phosphines) reveal enhanced redox activity in catalytic cycles. Spectroscopic methods like UV-Vis (charge-transfer transitions) and EPR (for paramagnetic Ru species) are used to map electronic effects .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported catalytic efficiencies of ruthenium trichloro(1,1'-thiobis(ethane)) in hydrogenation reactions?

A3. Discrepancies often arise from differences in solvent polarity, ligand-to-metal ratios, or trace oxygen/water contamination. Systematic studies should:

- Use glovebox techniques for air-sensitive preparations.

- Compare turnover frequencies (TOFs) under standardized conditions (e.g., 25°C, 1 atm H₂).

- Apply in-situ IR or Raman spectroscopy to monitor intermediate species during catalysis .

Contradictory data may also reflect competing pathways (e.g., ligand dissociation vs. substrate activation), which DFT calculations can clarify .

Q. Q4. What methodologies are suitable for analyzing environmental degradation products of this complex, given its structural similarity to regulated sulfur mustards?

A4. Due to the ligand’s resemblance to sulfur mustard gas (Ethane, 1,1'-thiobis[2-chloro-]) , degradation studies should prioritize LC-MS/MS for detecting hydrolyzed or oxidized species (e.g., sulfoxides or disulfides). Ecotoxicity assays (e.g., Daphnia magna mortality tests) are recommended to assess environmental hazards, with protocols adapted from ATSDR guidelines for trichloroethane derivatives .

Safety and Regulatory Considerations

Q. Q5. What biosafety protocols are mandatory when handling ruthenium trichloro(1,1'-thiobis(ethane)) in laboratory settings?

A5. The ligand’s structural analogy to carcinogenic sulfur mustards necessitates:

- Use of fume hoods with HEPA filtration.

- Personal protective equipment (PPE) including nitrile gloves and gas-tight goggles.

- Compliance with regional regulations (e.g., EPA’s Toxic Substances Control Act for U.S. labs) . Import/export requires documentation under the Rotterdam Convention for hazardous research chemicals .

Data Interpretation and Validation

Q. Q6. How can researchers address inconsistencies in crystallographic data for ruthenium trichloro(1,1'-thiobis(ethane)) complexes?

A6. Discrepancies in bond lengths/angles may arise from solvent inclusion or polymorphism. Best practices include:

Q. Q7. What advanced spectroscopic techniques differentiate between monomeric and dimeric forms of this complex?

A7. Magnetic susceptibility measurements (for paramagnetic vs. diamagnetic species) and diffusion-ordered NMR (DOSY) can distinguish aggregation states. For dimeric species, EXAFS is critical for probing Ru-Ru interactions .

Comparative and Mechanistic Studies

Q. Q8. How does substituting chlorine with other halogens (e.g., Br or I) alter the catalytic profile of this complex?

A8. Halogen substitution modifies redox potentials and ligand lability. Electrochemical methods (cyclic voltammetry) and kinetic studies (stopped-flow UV-Vis) are used to quantify these effects. For example, bromide analogs show higher stability in aqueous media but reduced activity in olefin hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.